NMR and Elemental Analysis Confirmation
This compound's identity is rigorously confirmed by 1H NMR spectroscopy and elemental analysis, providing essential quality benchmarks for procurement. The characteristic NMR shifts in DMSO-d6 are reported as δ 5.19 (s, 2H, CH2), 7.33–7.38 (m, 1H, Ar), 7.41–7.51 (m, 2H, Ar), 7.54 (t, 1H, J = 7.2 Hz, Ar), and 11.40 (s, 3H, H3N+) [1]. Elemental analysis shows close agreement between calculated (C, 43.32; H, 4.67; N, 7.22) and found (C, 43.17; H, 4.76; N, 7.31) values, verifying its composition and purity [1].
| Evidence Dimension | Spectroscopic and compositional identity |
|---|---|
| Target Compound Data | 1H NMR (δ: 5.19 (CH2), 7.33-7.54 (Ar-H), 11.40 (NH3+)). Elemental analysis (C, 43.17; H, 4.76; N, 7.31). |
| Comparator Or Baseline | Theoretical values for C7H9Cl2NO |
| Quantified Difference | Deviation from theoretical: ΔC = -0.15, ΔH = +0.09, ΔN = +0.09 |
| Conditions | 1H NMR in DMSO-d6 at 80 MHz; elemental analysis via standard combustion methods. |
Why This Matters
This provides a verifiable analytical fingerprint to ensure the correct material is procured, distinguishing it from other O-benzylhydroxylamine salts or degradation products.
- [1] Emami, S., & Foroumadi, A. (2017). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 10(Suppl 1), S873-S878. DOI: 10.1016/j.arabjc.2012.07.026 View Source
